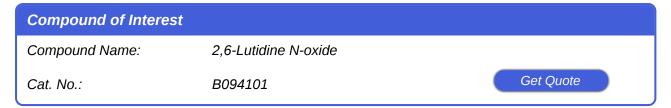


Theoretical Exploration of 2,6-Dimethylpyridine N-oxide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylpyridine N-oxide, also known as **2,6-lutidine N-oxide**, is a heterocyclic compound that has garnered significant interest in various chemical and biological fields. Its unique electronic and structural properties make it a versatile molecule in organic synthesis, serving as an oxidant, a ligand for metal complexes, and a catalyst.[1][2] Furthermore, recent studies have explored its potential applications as a plant growth regulator and its antimutagenic properties, highlighting its relevance in agricultural and pharmaceutical research.[3][4] This technical guide provides an in-depth analysis of the theoretical studies on 2,6-dimethylpyridine N-oxide, complemented by detailed experimental protocols and data presented for comparative analysis.

Theoretical Studies: Molecular Structure and Properties

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure, vibrational frequencies, and electronic properties of 2,6-dimethylpyridine N-oxide and its derivatives.[5] These theoretical investigations provide valuable insights that complement experimental findings.

Molecular Geometry



The optimized molecular structure of 2,6-dimethylpyridine N-oxide has been determined through computational methods. Key geometric parameters, such as bond lengths and bond angles, calculated using DFT with basis sets like B3LYP/6-311G(d,p), have shown good agreement with experimental data where available.[5]

Spectroscopic Properties

Theoretical calculations have been successfully used to predict and interpret the vibrational spectra (infrared and Raman) of 2,6-dimethylpyridine N-oxide.[5] The calculated vibrational frequencies, after appropriate scaling, correlate well with experimental spectra, aiding in the assignment of vibrational modes.[5] Studies on pyridine N-oxide derivatives have also investigated their electronic spectra, noting shifts in absorption bands upon substitution. For instance, a blue shift is observed in the strong p-p* transition when moving from pyridine N-oxide to 2,6-dimethylpyridine N-oxide.[6]

Electronic Properties

The electronic properties of 2,6-dimethylpyridine N-oxide, including the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), have been investigated to understand its reactivity and intermolecular interactions.[5] The N-O bond is a key feature, and computational studies have been employed to calculate its bond dissociation enthalpy, providing insights into its chemical behavior.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on 2,6-dimethylpyridine N-oxide and related compounds.

Table 1: Computed Molecular Properties of 2,6-Dimethylpyridine N-oxide



Property	Value	Source
Molecular Formula	C7H9NO	[8][9]
Molecular Weight	123.15 g/mol	[9]
InChIKey	LIDGFHXPUOJZMK- UHFFFAOYSA-N	[9]
Canonical SMILES	CC1=CC=CC(=C1)INVALID- LINKC	[9]

Table 2: Experimental Spectroscopic Data

Spectroscopic Technique	Key Peaks / Ranges	Source
¹H NMR (in CDCl₃)	δ 7.13, 7.12, 2.54 ppm	[10]
¹³ C NMR (in CDCl ₃)	Data available in spectral databases	[1]
IR (KBr disc)	Data available in spectral databases	[1]
UV-Vis (in aprotic solvents)	~274 nm (p-p* band)	[6]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the synthesis, purification, and characterization of 2,6-dimethylpyridine N-oxide.

Synthesis of 2,6-Dimethylpyridine N-oxide

A common method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine.[11]

Materials:

• 2,6-Lutidine (2,6-dimethylpyridine)[12]



- Hydrogen peroxide (30%)[11][12]
- Acetic acid[11][12]
- Dichloromethane[12]
- Sodium bicarbonate solution (saturated)
- Anhydrous sodium sulfate

Procedure:

- In a reaction vessel, dissolve 2,6-lutidine in acetic acid.
- Cool the solution in an ice bath.
- Slowly add 30% hydrogen peroxide to the stirred solution, maintaining a low temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
- Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude 2,6-dimethylpyridine Noxide.

Purification

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

 Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of heptane and toluene).[13]



- Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Characterization

The identity and purity of the synthesized 2,6-dimethylpyridine N-oxide can be confirmed using various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the molecular structure.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the N-O stretching vibration.
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.
- High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.[13]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2,6-dimethylpyridine N-oxide.



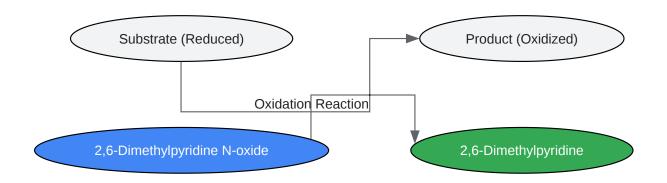
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Caption: General workflow for the synthesis and purification of 2,6-dimethylpyridine N-oxide.



Role in Organic Synthesis: Oxidation Reaction

2,6-Dimethylpyridine N-oxide can act as an oxidant in various chemical transformations. The diagram below shows a conceptual representation of its role in an oxidation reaction.



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Caption: Conceptual diagram of 2,6-dimethylpyridine N-oxide as an oxidant.

Conclusion

Theoretical studies of 2,6-dimethylpyridine N-oxide, particularly those using DFT methods, have provided a deep understanding of its molecular structure, and spectroscopic and electronic properties.[5] These computational insights, when combined with robust experimental protocols for its synthesis and characterization, offer a powerful toolkit for researchers in organic chemistry, materials science, and drug development. The continued investigation of this versatile molecule and its derivatives is likely to uncover new applications and further enhance its utility in various scientific disciplines.

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